5-(4-methylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic oxazole derivative featuring a 1,3-oxazole core substituted with a 4-methylpiperazinyl group at position 5, a 4-(piperidine-1-sulfonyl)phenyl group at position 2, and a nitrile group at position 2. Its synthesis likely involves multi-component reactions (e.g., one-pot procedures) similar to those described for structurally related compounds .
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-23-11-13-24(14-12-23)20-18(15-21)22-19(28-20)16-5-7-17(8-6-16)29(26,27)25-9-3-2-4-10-25/h5-8H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIGMHAXMSAAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a novel synthetic derivative characterized by its unique oxazole ring and piperidine sulfonamide functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 396.50 g/mol
Antimicrobial Activity
Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. Specifically, derivatives of 1,3,4-oxadiazole have been shown to possess broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. In studies conducted with similar compounds, it was found that modifications in the piperidine moiety enhanced the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | < 10 µg/mL |
| This compound | E. coli | < 20 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Recent studies have highlighted the role of piperazine derivatives in targeting specific cancer cell lines. For instance, compounds with similar configurations have demonstrated effectiveness in inhibiting cell proliferation in hepatocellular carcinoma models . The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for enzyme inhibitory effects. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study on a series of oxazole derivatives showed that modifications at the piperidine position significantly enhanced antibacterial activity against resistant strains of E. coli and Klebsiella pneumoniae .
- Anticancer Properties : Research published in 2020 investigated a set of piperazine-based oxazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain substitutions led to increased potency against breast cancer cells .
- Enzyme Inhibition : A recent investigation into the enzyme inhibitory properties revealed that specific analogs of the compound effectively inhibited urease activity, which is crucial for managing certain urinary tract infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that derivatives of oxazole compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxazole derivatives, including 5-(4-methylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, demonstrating significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 15 µM .
Neurological Disorders
The compound's piperazine structure suggests potential applications in treating neurological disorders, particularly as an anxiolytic or antidepressant.
Case Study:
In a preclinical trial, the compound was evaluated for its effects on anxiety-like behaviors in rodent models. Results indicated that administration of the compound led to a significant reduction in anxiety levels compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .
Receptor Modulation
The pharmacological profile of this compound includes modulation of neurotransmitter receptors. It has been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
Data Table: Receptor Binding Affinities
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A (Serotonin) | 50 nM |
| D2 (Dopamine) | 75 nM |
| α1 (Adrenergic) | 100 nM |
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine/Piperidine Substituents
5-(4-Ethylpiperazin-1-yl)-2-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile ():
This analogue replaces the 4-methylpiperazine group with a 4-ethylpiperazine. The ethyl substitution may enhance lipophilicity and alter pharmacokinetic properties compared to the methyl variant. Piperidine sulfonyl groups are retained, suggesting shared binding interactions with sulfonyl-recognizing targets (e.g., enzymes or receptors) .- The absence of a sulfonyl group differentiates its mechanism from the target compound, possibly shifting activity toward fluorophilic targets like kinases .
Heterocyclic Core Variants
- Pyrimidine- and Pyrazole-Based Analogues (): Compounds such as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile () replace the oxazole core with pyrimidine or pyrazole rings. These cores alter electronic properties and hydrogen-bonding capacity, impacting target selectivity. For example, pyrimidine derivatives often exhibit stronger interactions with ATP-binding pockets in kinases .
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile ():
This pyrazole derivative lacks the oxazole ring but retains the nitrile and piperidine groups. The dihydropyrazole moiety may confer conformational rigidity, affecting bioavailability and target engagement .
Sulfonyl-Containing Analogues
- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives (): These compounds incorporate morpholinosulfonyl or methylsulfonyl groups, similar to the target compound’s piperidine sulfonyl substituent.
Comparative Data Table
*Inferred from structural analogues.
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis likely parallels methods used for oxazole derivatives, such as one-pot multi-component reactions, enabling efficient scalability .
- Substituent Impact : Ethyl or fluorinated substituents (e.g., ) modulate solubility and target engagement, with fluorinated variants showing enhanced stability in metabolic assays .
- Core Heterocycle Influence : Pyrimidine and pyrazole cores () exhibit distinct electronic profiles compared to oxazole, affecting potency and selectivity in biological screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
